(6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate
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Overview
Description
(6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate is a chemical compound that belongs to the class of iodonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodonium group makes this compound highly reactive, allowing it to participate in various chemical transformations.
Preparation Methods
The synthesis of (6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate typically involves the reaction of 6-chloro-3-iodopyridine with a phenylating agent in the presence of a triflate source. One common method includes the use of phenylboronic acid and a palladium catalyst under oxidative conditions to form the iodonium salt. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
(6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds, utilizing palladium or other transition metal catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile or dichloromethane. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Scientific Research Applications
(6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules, particularly in the pharmaceutical industry.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: It plays a role in the synthesis of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate involves the transfer of the iodonium group to a nucleophile or coupling partner. This transfer is facilitated by the high reactivity of the iodonium group, which can form a variety of bonds with other atoms. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
(6-Chloro-pyridin-3-yl)(phenyl)iodonium triflate can be compared with other iodonium salts, such as:
(4-Methoxyphenyl)(phenyl)iodonium triflate: Similar in reactivity but with different electronic properties due to the methoxy group.
(4-Nitrophenyl)(phenyl)iodonium triflate: More reactive due to the electron-withdrawing nitro group.
(2,4-Dichlorophenyl)(phenyl)iodonium triflate: Different reactivity and selectivity due to the presence of two chlorine atoms.
These comparisons highlight the unique reactivity and applications of this compound in various chemical transformations.
Properties
Molecular Formula |
C12H8ClF3INO3S |
---|---|
Molecular Weight |
465.61 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8ClIN.CHF3O3S/c12-11-7-6-10(8-14-11)13-9-4-2-1-3-5-9;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
KKJFELYOCBOQSJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CN=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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